Synthesis and Characterization of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Guide
Synthesis and Characterization of 6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a plausible synthetic route based on established chemical principles and provides an in-depth projection of its key characterization parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of pyridazine derivatives.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The pyridazine scaffold is a key structural motif in a variety of bioactive molecules exhibiting antimicrobial, anti-inflammatory, anticancer, and cardiovascular properties. 6-Hydroxy-3-pyridazinecarboxylic acid, in its monohydrate form, presents a unique combination of a pyridazinone core and a carboxylic acid functionality, making it a valuable building block for the synthesis of novel pharmaceutical agents. The presence of the hydroxyl group and carboxylic acid offers multiple points for chemical modification, allowing for the exploration of a wide chemical space in drug discovery programs. This guide details a proposed synthetic pathway and a comprehensive set of expected characterization data to facilitate its preparation and analysis in a laboratory setting.
Synthesis Pathway
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Oxidation: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid to yield 6-chloropyridazine-3-carboxylic acid.
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Hydrolysis: The chloro group at the 6-position is then hydrolyzed to a hydroxyl group to afford the target compound, 6-Hydroxy-3-pyridazinecarboxylic acid. Subsequent crystallization from an aqueous solution would yield the monohydrate.
A detailed experimental protocol for a related synthesis of 6-methoxypyridazine-3-carboxylic acid has been described in a patent, which can be adapted for the synthesis of the chloro intermediate.
Proposed Experimental Protocol
Step 1: Synthesis of 6-chloropyridazine-3-carboxylic acid
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In a well-ventilated fume hood, 3-chloro-6-methylpyridazine (1 equivalent) is added portion-wise to a stirred solution of concentrated sulfuric acid at 0-5 °C (ice bath).
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Potassium dichromate (2 equivalents) is then slowly added, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 2 hours.
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The reaction mixture is cooled to room temperature and poured onto crushed ice.
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The aqueous solution is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 6-chloropyridazine-3-carboxylic acid, which can be purified by recrystallization.
Step 2: Synthesis of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate
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6-chloropyridazine-3-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of a suitable base (e.g., sodium hydroxide).
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The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
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The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
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The precipitate is collected by filtration, washed with cold water, and dried.
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Recrystallization from water will yield 6-Hydroxy-3-pyridazinecarboxylic acid as its monohydrate.
Synthesis Workflow Diagram
Characterization
Due to the absence of published experimental data, the following characterization data is predicted based on the known properties of similar pyridazine derivatives and general principles of spectroscopic analysis.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₅H₆N₂O₄ |
| Molecular Weight | 158.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is predicted to show signals corresponding to the protons on the pyridazine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | br s | 1H | -COOH |
| ~11.0 - 12.0 | br s | 1H | -OH (lactam tautomer) |
| ~7.5 - 7.8 | d | 1H | H-4 or H-5 |
| ~7.0 - 7.3 | d | 1H | H-4 or H-5 |
3.2.2. ¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbonyl carbon of the lactam tautomer, and the carbons of the pyridazine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | -COOH |
| ~160 - 165 | C=O (lactam) |
| ~140 - 150 | C-3, C-6 |
| ~120 - 130 | C-4, C-5 |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)
The FTIR spectrum will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and pyridazinone functionalities.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretch (water of hydration) and N-H stretch (lactam) |
| 3200 - 2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1720 - 1680 | C=O stretch (carboxylic acid) |
| ~1670 - 1640 | C=O stretch (lactam) |
| ~1600 - 1450 | C=C and C=N stretching in the aromatic ring |
| ~1300 - 1200 | C-O stretch (carboxylic acid) |
3.2.4. Mass Spectrometry (Expected)
The mass spectrum is expected to show the molecular ion peak corresponding to the anhydrous molecule.
| m/z | Assignment |
| 140.0222 | [M-H₂O]⁺ (Exact mass of anhydrous form) |
| 158.0328 | [M]⁺ (Exact mass of monohydrate) - less likely to be observed directly |
Thermal Analysis (Expected)
3.3.1. Thermogravimetric Analysis (TGA)
TGA is expected to show a weight loss corresponding to the loss of one water molecule, followed by decomposition at a higher temperature.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| ~80 - 120 | ~11.4% | Loss of one water molecule |
| >300 | Significant | Decomposition |
3.3.2. Differential Scanning Calorimetry (DSC)
DSC analysis would likely show an endothermic event corresponding to the dehydration, followed by an exothermic event at the decomposition temperature.
| Temperature (°C) | Event Type | Assignment |
| ~80 - 120 | Endothermic | Dehydration |
| >300 | Exothermic | Decomposition |
Logical Relationships in Characterization
The characterization techniques are interconnected and provide complementary information to confirm the structure and purity of the synthesized compound.
Potential Biological Significance
While specific biological activities of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate are not extensively documented, the pyridazinone core is a well-established pharmacophore. Derivatives of pyridazinone have been reported to possess a wide range of pharmacological activities, including but not limited to:
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Cardiovascular effects: Some pyridazinone derivatives act as cardiotonic agents and vasodilators.
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Anti-inflammatory and Analgesic activity: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer activity: Certain pyridazinone-containing compounds have shown promise as antiproliferative agents.
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Antimicrobial activity: The pyridazine ring is found in various antibacterial and antifungal agents.
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl and nitrogen atoms), along with a carboxylic acid group capable of forming salt bridges, suggests that 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate could serve as a valuable scaffold for designing new ligands that can interact with various biological targets. Further research is warranted to explore the specific signaling pathways and therapeutic potential of this compound and its derivatives.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate. The proposed synthetic route offers a viable pathway for its laboratory preparation. The detailed expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The potential biological significance of the pyridazinone core highlights the importance of this molecule as a building block in drug discovery and medicinal chemistry. Further experimental validation of the data presented herein is encouraged to solidify our understanding of this promising chemical entity.
